molecular formula C10H8N2O2 B1525767 3-Aminoquinoline-2-carboxylic acid CAS No. 887245-74-1

3-Aminoquinoline-2-carboxylic acid

Cat. No. B1525767
M. Wt: 188.18 g/mol
InChI Key: MARUGPVMNBSKNC-UHFFFAOYSA-N
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Description

3-Aminoquinoline-2-carboxylic acid is a compound with the molecular formula C10H8N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives has been accomplished via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn . Another method involves the synthesis of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides by the Knoevenagel reaction, which are then reduced with iron in acetic acid .


Molecular Structure Analysis

The InChI code for 3-Aminoquinoline-2-carboxylic acid is 1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of the quinoline structure .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminoquinoline-2-carboxylic acid primarily include the Knoevenagel reaction and reductive cyclization . These reactions are crucial in the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives.


Physical And Chemical Properties Analysis

3-Aminoquinoline-2-carboxylic acid is a solid substance . It has a molecular weight of 188.19 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Functionalization

  • Palladium-Catalyzed Arylation and Alkylation

    A method has been developed for palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, using 8-aminoquinoline auxiliary for best results in alkylation of sp3 and sp2 C-H bonds (Shabashov & Daugulis, 2010). Also, this method allows selective monoarylation of primary sp3 C-H bonds (Nadres et al., 2013).

  • Synthesis of Antiallergy Agents

    More than 50 new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized, showing significant antiallergy activity, with some compounds exhibiting intravenous activity up to 400 times disodium cromoglycate (Althuis et al., 1980).

  • Synthesis of Isoquinoline-3-carboxamides

    The study of various substituted isoquinoline-3-carboxamides, as drug candidates for anemic disorders, has led to the formulation of general mechanisms for their unusual fragmentation behavior in mass spectrometry, showing their potential in clinical and forensic drug testing (Beuck et al., 2009).

Medicinal Chemistry and Pharmacology

  • NMDA Receptor Antagonists

    2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, evolved from kynurenic acid, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, demonstrating the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for binding (Carling et al., 1992).

  • Tumor Growth Inhibition

    Isoquinoline-3-carboxylic acid was modified with amino acid benzylesters to produce novel N-isoquinoline-3-carbonylamino acid benzylesters, which showed significant anti-tumor activity in vitro and in vivo, with some compounds exhibiting stronger anti-tumor activity compared to the unmodified acid (Zheng et al., 2011).

Analytical Chemistry

  • Mercury Ion Sensing: 3-Phenyl-2-amino isoquinoline acts as a simple mercury sensor, demonstrating the importance of molecular structure and sacrificial base in sensing applications (Wan et al., 2009).

Chemical Properties and Analysis

  • Molecular Structure Analysis: The synthesis and characterization of hydroquinoline derivatives and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been carried out, including spectroscopic NMR, IR, and single crystal X-ray diffraction techniques, providing insights into non-bonding intermolecular interactions and molecular orbital energies (Baba et al., 2019).

Safety And Hazards

The safety information for 3-Aminoquinoline-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 3-Aminoquinoline-2-carboxylic acid, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, there is potential for future research and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

properties

IUPAC Name

3-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARUGPVMNBSKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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